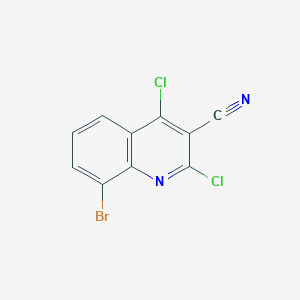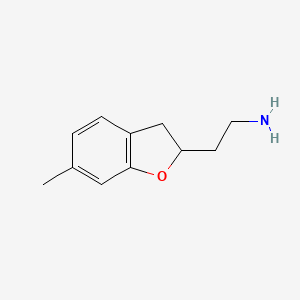![molecular formula C11H14OS B13159812 2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
2-Butanone, 4-[(3-methylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-[(3-methylphenyl)thio]- is an organic compound with the molecular formula C11H14OS It is a derivative of butanone, where a 3-methylphenylthio group is attached to the fourth carbon atom
Vorbereitungsmethoden
The synthesis of 2-Butanone, 4-[(3-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with 3-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Butanone, 4-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-[(3-methylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Butanone, 4-[(3-methylphenyl)thio]- can be compared with other similar compounds such as:
2-Butanone, 3-[(4-methylphenyl)thio]-: This compound has a similar structure but with the thioether group attached to the third carbon atom instead of the fourth.
4-Methylthio-2-butanone: This compound has a methylthio group attached to the fourth carbon atom but lacks the phenyl ring.
3-(P-tolylthio)butan-2-one: This compound has a p-tolylthio group attached to the third carbon atom.
The uniqueness of 2-Butanone, 4-[(3-methylphenyl)thio]- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
4-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
JHHAWWADKCXEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)


![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
